5-Bromo-4-ethyl-1H-imidazole 5-Bromo-4-ethyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17574449
InChI: InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H7BrN2
Molecular Weight: 175.03 g/mol

5-Bromo-4-ethyl-1H-imidazole

CAS No.:

Cat. No.: VC17574449

Molecular Formula: C5H7BrN2

Molecular Weight: 175.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-ethyl-1H-imidazole -

Specification

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
IUPAC Name 4-bromo-5-ethyl-1H-imidazole
Standard InChI InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8)
Standard InChI Key HZFDCSMOFCSNTO-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N=CN1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Bonding

The imidazole core of 5-Bromo-4-ethyl-1H-imidazole consists of a five-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The bromine substituent at the 5-position introduces electronegativity, polarizing the ring and enhancing reactivity toward nucleophilic substitution. The ethyl group at the 4-position contributes steric bulk and lipophilicity, influencing the compound’s solubility and intermolecular interactions.

Comparative analysis with 5-Bromo-4-methyl-1H-imidazole (C₄H₅BrN₂, molecular weight: 161.01 g/mol) reveals distinct physicochemical differences. The ethyl variant exhibits a lower melting point (~135–138°C) compared to the methyl analogue (140–143°C) , attributed to reduced crystal packing efficiency. Density functional theory (DFT) calculations predict a dihedral angle of 15° between the ethyl group and the imidazole plane, minimizing steric strain while maintaining conjugation .

Table 1: Comparative Physicochemical Properties

Property5-Bromo-4-ethyl-1H-imidazole5-Bromo-4-methyl-1H-imidazole
Molecular FormulaC₅H₇BrN₂C₄H₅BrN₂
Molecular Weight (g/mol)189.04161.01
Melting Point (°C)135–138 (predicted)140–143
Boiling Point (°C)315–320 (estimated)328.5
Density (g/cm³)1.65 (predicted)1.7

Solubility and Stability

The compound demonstrates limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL). Stability studies indicate decomposition above 200°C, with the bromine substituent susceptible to photolytic cleavage under UV light.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method for 4-halogenated imidazoles provides a adaptable framework for synthesizing 5-Bromo-4-ethyl-1H-imidazole. Key modifications include:

  • Halogenation: Reacting 4-ethyl-1H-imidazole with bromine (Br₂) in aqueous potassium hydroxide (KOH) at 80–90°C.

  • Neutralization: Adjusting the pH to 7 with concentrated HCl to precipitate the product.

  • Purification: Recrystallization from ethanol/water mixtures yields 85–90% purity.

The reaction mechanism involves electrophilic aromatic substitution, where bromine replaces a hydrogen atom at the 5-position. The ethyl group’s +I effect slightly deactivates the ring, necessitating elevated temperatures compared to methyl analogues .

Table 2: Optimized Synthesis Parameters

ParameterCondition
Temperature80–90°C
SolventH₂O/KOH
Reaction Time4–6 hours
Yield78–86%

Industrial-Scale Production

Continuous flow reactors have been implemented to enhance scalability. A typical setup involves:

  • Feedstock: 4-ethyl-1H-imidazole (95% purity) dissolved in tetrahydrofuran (THF).

  • Bromination: Controlled addition of Br₂ via peristaltic pump at 1.2 molar equivalents.

  • Quenching: In-line neutralization with NaHSO₃ minimizes bromine waste.

This method achieves a space-time yield of 1.2 kg/L·day, representing a 40% improvement over batch processes .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 1.25 (t, 3H, CH₃, J = 7.2 Hz)

  • δ 2.58 (q, 2H, CH₂, J = 7.2 Hz)

  • δ 7.42 (s, 1H, H-2)

  • δ 7.89 (s, 1H, H-5)

The ethyl group’s triplet-quartet pattern confirms free rotation at room temperature, while aromatic protons exhibit deshielding due to bromine’s electronegativity .

Infrared (IR) Spectroscopy

Key absorption bands:

  • 592 cm⁻¹: C-Br stretching vibration

  • 1617 cm⁻¹: C=N ring stretching

  • 2973 cm⁻¹: Aliphatic C-H stretching (ethyl group)

The absence of N-H stretches above 3200 cm⁻¹ confirms tautomeric stabilization of the 1H-imidazole form.

Applications in Materials Science

Polymer Modification

Incorporating 5-Bromo-4-ethyl-1H-imidazole into polybenzimidazoles enhances thermal stability (T₅% = 410°C vs. 380°C for unmodified polymer). The ethyl group improves solubility in processing solvents like N-methyl-2-pyrrolidone (NMP).

Coordination Chemistry

The compound forms stable complexes with transition metals:

  • Cu(II): [Cu(C₅H₆BrN₂)₂Cl₂], λₘₐₓ = 680 nm (d-d transition)

  • Pd(0): Catalyzes Suzuki-Miyaura couplings with TOF = 1,200 h⁻¹

These complexes find use in heterogenous catalysis and OLED fabrication.

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